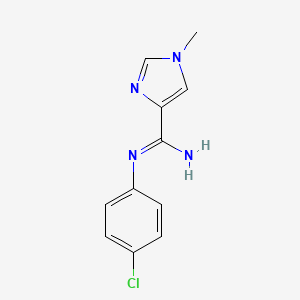

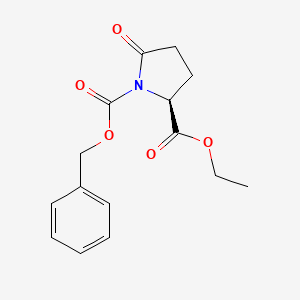

(S)-1-Benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Overview

Description

“1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It has a molecular weight of 257.29 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Supramolecular Arrangements and Weak Intermolecular Interactions

Research by Samipillai et al. (2016) examined the crystal structure and supramolecular arrangements of 3-oxopyrrolidine analogues, which include compounds similar to (S)-1-Benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. They found that even in the absence of a hydrogen bond donor-acceptor system, these analogues could form complex supramolecular assemblies through weak interactions like C-H⋯O and C-H⋯π. This indicates potential applications in materials science and molecular engineering where controlled molecular assembly is crucial (Samipillai et al., 2016).

Synthesis of Stereochemically Complex Molecules

T. Honma and colleagues (1989) reported an efficient method for synthesizing stereochemically complex (2S,5S)-pyrrolidine-2, 5-dicarboxylic acid derivatives, closely related to the compound . Their method, starting from L-aspartic acid, demonstrates the compound's utility in creating complex molecules with potential applications in pharmaceuticals and organic chemistry (Honma et al., 1989).

Exploration of Nootropic Activity

Research on 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine by Valenta et al. (1994) explored its transformation into various compounds with potential nootropic (cognitive enhancing) activity. This indicates the relevance of similar oxopyrrolidine derivatives, like this compound, in the development of nootropic agents (Valenta et al., 1994).

Oxidation Studies and Reaction Pathways

Campaigne and Shutske (1974) synthesized Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound structurally related to this compound, and studied its reaction with oxygen. This kind of research is crucial in understanding the chemical properties and reaction pathways of similar compounds (Campaigne & Shutske, 1974).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-O-benzyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-9-13(17)16(12)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGLAAVVDIZYTP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662511 | |

| Record name | 1-Benzyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270065-52-6 | |

| Record name | 1-Benzyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-[(5-piperidinothien-2-yl)methyl]amine](/img/structure/B1499988.png)

![1,3,4,5-Tetrahydropyrano[4,3-b]indole](/img/structure/B1499990.png)

![7-Iodo-2,3-dihydrobenzo[b]furan](/img/structure/B1499992.png)